An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into the causality behind experimental methodologies for determining key parameters such as solubility, melting point, and spectroscopic signatures. By integrating theoretical principles with actionable, field-proven protocols, this guide serves as an essential resource for the synthesis, characterization, and application of this compound in organic synthesis and medicinal chemistry.
Introduction and Molecular Overview
1-(4-Benzyloxyphenyl)pyridin-2(1H)-one is a pyridinone derivative recognized for its utility as a building block in organic synthesis.[1] The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules.[2] Understanding the fundamental physicochemical properties of this specific derivative is paramount for its effective handling, reaction optimization, quality control, and formulation.
The molecule's structure, featuring a benzyloxy group appended to a phenyl ring which is, in turn, attached to a pyridin-2-one core, dictates its properties. The combination of aromatic systems and the polar amide-like pyridinone ring results in a compound with distinct characteristics that influence its behavior in various chemical environments.
Table 1: Compound Identification and Molecular Data
| Parameter | Value | Source |
| IUPAC Name | 1-[4-(phenylmethoxy)phenyl]pyridin-2(1H)-one | Pharmaffiliates[1] |
| Synonyms | 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one | Pharmaffiliates[1] |
| CAS Number | 1076199-03-5 | Pharmaffiliates[1] |
| Molecular Formula | C₁₈H₁₅NO₂ | Pharmaffiliates[1] |
| Molecular Weight | 277.32 g/mol | Pharmaffiliates[1] |
| Appearance | Yellow Solid | Pharmaffiliates[1] |
Figure 1: Chemical Structure of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one
Solubility Profile: A Predictive and Experimental Approach
Theoretical Insight: The solubility of an organic compound is governed by the principle of "like dissolves like."[3] 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one possesses a large, nonpolar surface area due to its two phenyl rings and the pyridine ring. While the pyridinone carbonyl and the ether linkage introduce some polarity, the molecule is predominantly hydrophobic. Therefore, it is predicted to have low solubility in polar protic solvents like water and high solubility in nonpolar or moderately polar organic solvents such as dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO).
Testing solubility in aqueous acidic and basic solutions can reveal the presence of ionizable functional groups.[4] The pyridinone nitrogen is part of an amide-like system, making it non-basic. The ether oxygen is also non-basic. The molecule lacks acidic protons. Consequently, its solubility is not expected to significantly increase in 5% HCl or 5% NaOH solutions.
Experimental Workflow for Solubility Determination
The following workflow provides a systematic method for qualitatively assessing the solubility of the compound. The choice of using a small, fixed amount of solute and solvent allows for a standardized comparison.
Caption: Systematic workflow for qualitative solubility testing.
Protocol 2.1: Qualitative Solubility Determination
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Preparation: Place approximately 2-5 mg of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one into four separate, clean, dry test tubes.
-
Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds. Observe if the solid dissolves completely.[3][5]
-
Base Solubility: To the second tube, add 1 mL of 5% (w/v) sodium hydroxide solution. Shake vigorously and observe. This tests for acidic functional groups.[4]
-
Acid Solubility: To the third tube, add 1 mL of 5% (v/v) hydrochloric acid solution. Shake vigorously and observe. This tests for basic functional groups, such as amines.[4]
-
Organic Solvent Solubility: To the fourth tube, add 1 mL of an organic solvent (e.g., DMSO or chloroform). Shake vigorously and observe.
-
Recording: Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Thermal Properties: Melting Point Analysis
Theoretical Insight: The melting point is a definitive physical property that serves as a crucial indicator of a crystalline solid's purity.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7] For 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one, a sharp, reproducible melting point is a primary criterion for confirming the purity of a synthesized batch.
Protocol 3.1: Melting Point Determination using a Digital Apparatus
This protocol describes the use of a modern digital melting point apparatus, which is a standard and reliable method.[8]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of residual solvent can significantly depress the melting point.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[9]
-
Initial Rapid Determination: Place the loaded capillary into the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute) to find an approximate melting range. This saves time in subsequent, more accurate measurements.[6]
-
Accurate Determination: Prepare a new capillary tube with a fresh sample.
-
Heating Protocol: Rapidly heat the apparatus to a temperature approximately 15-20°C below the approximate melting point found in step 3.
-
Fine Heating: Decrease the heating rate to 1-2°C per minute. A slow rate is critical for an accurate reading, allowing the sample and thermometer to be in thermal equilibrium.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts into a liquid (T2). The melting point is reported as the range T1-T2.
-
Validation: Repeat the accurate determination at least once to ensure reproducibility.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one, a combination of NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy is required for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons (Ar-H): Multiple signals between δ 7.0 and 8.0 ppm, integrating to 9 protons (from the benzyloxy and phenyl rings).
-
Pyridinone Protons: Signals corresponding to the protons on the pyridinone ring, typically in the δ 6.5-7.5 ppm range.
-
Benzylic Protons (-O-CH₂-Ph): A characteristic singlet at approximately δ 5.1 ppm, integrating to 2 protons.
-
-
¹³C NMR Spectroscopy (Predicted): The carbon spectrum will complement the proton data:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-165 ppm.
-
Aromatic & Pyridinone Carbons: Multiple signals in the δ 110-160 ppm range.
-
Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Predicted Key Absorptions:
-
C=O Stretch (Amide/Pyridinone): A strong, sharp absorption band around 1650-1670 cm⁻¹.
-
C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Ether): A distinct band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
=C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Molecular Ion Peak:
-
For the molecular formula C₁₈H₁₅NO₂, the exact mass is 277.1103. In high-resolution mass spectrometry (HRMS), the observed mass should be within ±5 ppm of this value.
-
In low-resolution MS, a nominal mass peak [M]⁺ at m/z = 277 would be expected. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z = 278 is often the base peak.
-
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.[10]
Theoretical Insight: The compound contains multiple chromophores (the phenyl rings and the conjugated pyridinone system) which absorb UV light, promoting π → π* electronic transitions.[11] The extent of conjugation influences the wavelength of maximum absorbance (λₘₐₓ). The Beer-Lambert law forms the basis for quantitative analysis, relating absorbance to concentration.[12]
Figure 2: General Workflow for UV-Visible Spectroscopic Analysis
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